

A Technical Guide to Biotin-4-Fluorescein: Properties, Applications, and Experimental Protocols

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Compound of Interest

Compound Name: *Biotin-4-Fluorescein*

Cat. No.: *B15552432*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Biotin-4-Fluorescein**, a versatile fluorescent probe crucial for a variety of biochemical and cellular assays. We will explore its fundamental properties, detail its application in quantifying biotin-binding sites, and provide comprehensive experimental protocols for its use in key research applications, including its role in drug development through techniques like flow cytometry.

Core Properties of Biotin-4-Fluorescein

Biotin-4-Fluorescein is a bioconjugate that chemically links biotin, a vitamin with an exceptionally high affinity for avidin and streptavidin, to fluorescein, a widely used fluorescent dye. This dual nature makes it an invaluable tool for detecting and quantifying the avidin-streptavidin-biotin interaction.

Data Presentation: Quantitative and Qualitative Properties

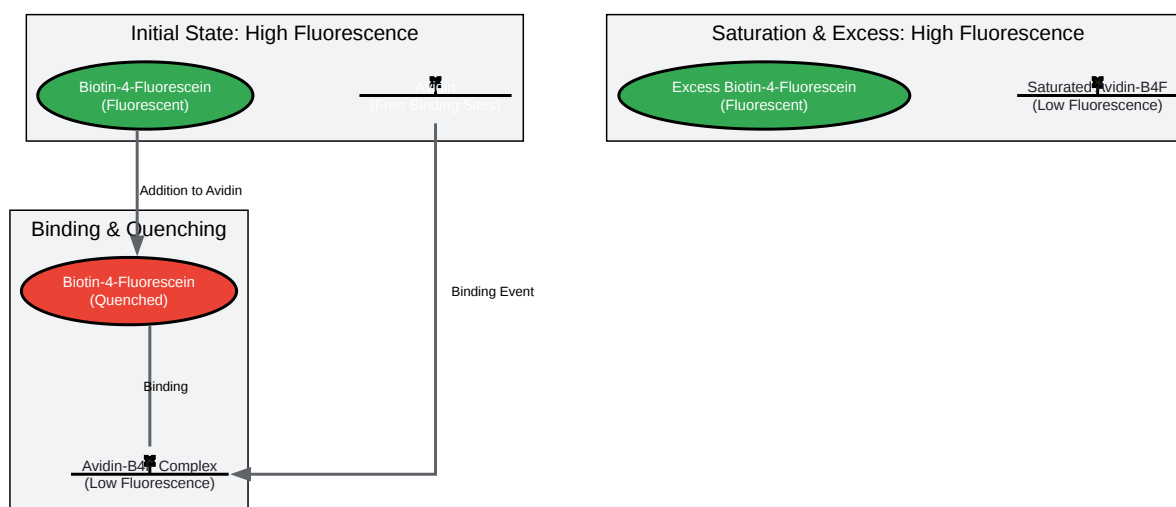
The key physicochemical and spectroscopic properties of **Biotin-4-Fluorescein** are summarized below for easy reference.

| Property | Value | References |
|--|---|------------|
| Molecular Weight | 644.69 g/mol | [1][2] |
| Molecular Formula | C ₃₃ H ₃₂ N ₄ O ₈ S | [1][3][4] |
| CAS Number | 1032732-74-3 | [1][3][4] |
| Appearance | Yellow to orange solid powder | [4][5] |
| Solubility | Soluble in DMSO and buffers with pH > 7 | [4] |
| Excitation Wavelength (λ _{ex}) | ~494 nm | [4] |
| Emission Wavelength (λ _{em}) | ~523 nm | [4] |
| Storage Conditions | Store at -20°C to -35°C, protected from light | [3][4] |

Principle and Application: The Avidin/Streptavidin Fluorescence Quenching Assay

A primary application of **Biotin-4-Fluorescein** is in homogeneous fluorescence assays to determine the concentration of avidin, streptavidin, or biotin itself.[6] The principle is based on the phenomenon that the fluorescence of the fluorescein moiety is significantly quenched upon the binding of the biotin moiety to avidin or streptavidin.[2][5] This quenching is highly specific and proportional to the number of available biotin-binding sites.

When all binding sites on the avidin/streptavidin molecules in a sample are saturated, any additional **Biotin-4-Fluorescein** added to the solution will remain free, leading to a sharp increase in fluorescence.[6] The point of inflection in a titration curve indicates the saturation point, allowing for precise quantification.



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Caption: Mechanism of the **Biotin-4-Fluorescein** quenching assay.

Experimental Protocol: Titration Assay for Avidin Quantification

This protocol describes how to determine the concentration of functional avidin in a sample.

1. Materials and Reagents:

- **Biotin-4-Fluorescein** (B4F) stock solution (e.g., 1 mM in DMSO).
- Working solution of B4F (e.g., ~1-2 μ M in an appropriate buffer like PBS, pH > 7).
- Avidin solution of unknown concentration.
- Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

- Fluorometer or fluorescence plate reader capable of measuring at $\lambda_{\text{ex}}/\lambda_{\text{em}} = 494/523$ nm.
- Precision micropipettes.

2. Method:

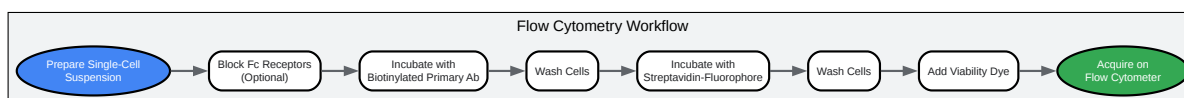
- Preparation: Prepare a working solution of B4F by diluting the stock solution in the assay buffer. The exact concentration does not need to be known initially, as it will be calibrated.
- Sample Setup: In a fluorometer cuvette or a well of a microplate, add a known volume of the avidin sample and dilute with the assay buffer to a final volume suitable for the instrument.
- Titration:
 - Measure the initial fluorescence of the avidin solution (this will be the baseline).
 - Add small, precise aliquots (e.g., 1-5 μL) of the B4F working solution to the avidin sample.
 - After each addition, mix gently and allow the binding to equilibrate (typically 30-60 seconds).
 - Measure the fluorescence intensity.
- Data Collection: Continue adding B4F and measuring fluorescence until the intensity begins to increase sharply and linearly with each addition. This indicates that all biotin-binding sites on the avidin are saturated.
- Data Analysis:
 - Plot the fluorescence intensity (Y-axis) against the volume of B4F added (X-axis).
 - The plot will show an initial low-fluorescence phase (quenching) followed by a steep linear increase.
 - Determine the equivalence point by finding the intersection of the two linear portions of the curve. This volume represents the amount of B4F required to saturate the avidin.

- The concentration of functional avidin binding sites can then be calculated based on the calibrated concentration of the B4F solution and the volume of the avidin sample.[7][8]

Application in Drug Development: Flow Cytometry

In drug development and cell biology, **Biotin-4-Fluorescein** is integral to indirect detection methods in flow cytometry. While fluorescently labeled streptavidin is more commonly used to detect biotinylated antibodies, the principles of the biotin-avidin interaction are central. **Biotin-4-Fluorescein** is used to quantify the number of biotin binding sites on streptavidin-conjugated quantum dots or other nanostructures used for cell targeting and imaging.[9] This ensures the quality and consistency of these critical reagents.

The general workflow involves labeling cell surface proteins with a biotinylated primary antibody or ligand. Subsequently, a fluorescently labeled avidin or streptavidin conjugate is used for detection and quantification by the flow cytometer.



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Caption: Experimental workflow for indirect immunofluorescent staining.

Experimental Protocol: Indirect Immunofluorescent Staining for Flow Cytometry

This protocol provides a framework for detecting a cell surface protein using a biotinylated primary antibody and a streptavidin-fluorophore conjugate.

1. Materials and Reagents:

- Single-cell suspension ($1-5 \times 10^6$ cells/mL).
- Flow Cytometry Staining Buffer (FACS Buffer, e.g., PBS with 1-2% BSA).

- Biotinylated primary antibody specific to the target of interest.
- Fluorophore-conjugated Streptavidin (e.g., Streptavidin-PE, Streptavidin-APC).
- Fc Receptor blocking solution (optional, to reduce non-specific binding).
- Viability dye (e.g., 7-AAD, Propidium Iodide).[\[10\]](#)
- Flow cytometry tubes.

2. Method:

- Cell Preparation: Prepare a single-cell suspension from cultured cells or tissues.[\[11\]](#) Adjust the cell concentration to $1-5 \times 10^6$ cells/mL in cold FACS buffer. Aliquot 100 μ L of the cell suspension into each flow cytometry tube.[\[10\]](#)
- Fc Receptor Blocking (Optional): If working with immune cells, add an Fc blocking reagent and incubate according to the manufacturer's instructions to prevent non-specific antibody binding.
- Primary Antibody Staining: Add the optimal concentration of the biotinylated primary antibody to the cells. Incubate for 30-60 minutes at 4°C, protected from light.[\[10\]](#)
- Washing: Add 2 mL of cold FACS buffer to each tube, centrifuge at 300-400 x g for 5 minutes, and carefully aspirate the supernatant. Repeat this wash step once to remove unbound primary antibody.[\[10\]](#)
- Secondary Staining: Resuspend the cell pellet in 100 μ L of cold FACS buffer containing the pre-titrated optimal concentration of the fluorophore-conjugated streptavidin. Incubate for 20-30 minutes at 4°C, protected from light.[\[10\]](#)
- Final Wash: Repeat the wash step as described in step 4, twice.
- Viability Staining: Resuspend the final cell pellet in 300-500 μ L of cold FACS buffer. Just before analysis, add a viability dye according to the manufacturer's protocol to enable exclusion of dead cells from the analysis.[\[10\]](#)

- Data Acquisition: Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the chosen fluorophore.

This technical guide provides a foundational understanding of **Biotin-4-Fluorescein** for professionals in research and drug development. Its unique properties make it an indispensable tool for highly specific and sensitive detection and quantification in a wide array of biological applications.

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